

A Comparative Guide to the Electrical Resistivity of Titanium Silicide (TiSi₂)

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Compound of Interest

Compound Name: *Titanium disilicide*

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An in-depth analysis of theoretical calculations and experimental findings regarding the electrical resistivity of Titanium Silicide (TiSi₂), a critical material in the semiconductor industry. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its different structural phases and the factors influencing their conductive properties.

Titanium silicide (TiSi₂) is a key material in integrated circuits, primarily used to reduce the resistivity of contacts and interconnects. Its electrical properties are highly dependent on its crystallographic phase. TiSi₂ predominantly exists in two main phases: the metastable, high-resistivity C49 phase, and the thermodynamically stable, low-resistivity C54 phase. The transition from the C49 to the C54 phase is a critical step in semiconductor manufacturing to achieve desired device performance. This guide explores the correlation between theoretically predicted and experimentally measured resistivity values for different TiSi₂ phases.

Correlation of Theoretical and Experimental Resistivity

The electrical resistivity of TiSi₂ is a widely studied topic, with experimental data being more abundant than theoretical first-principles calculations. The general trend observed is a significant drop in resistivity as the material transitions from the metastable C49 phase to the stable C54 phase.

Key Observations:

- **C54 Phase:** This is the desired phase for microelectronics due to its low resistivity. Experimental values for C54-TiSi₂ thin films are consistently in the range of 12 to 25 μΩ·cm. [1][2] This low resistivity is attributed to its specific face-centered orthorhombic crystal structure.
- **C49 Phase:** This metastable phase forms at lower temperatures and exhibits a significantly higher resistivity, typically between 60 and 90 μΩ·cm. [2] The higher resistivity is a consequence of its base-centered orthorhombic structure, which has a higher density of stacking faults and other defects.
- **C40 Phase:** Another metastable phase that can be formed, for example, through laser annealing. Its resistivity lies between that of the C49 and C54 phases, with reported experimental values around 35 to 50 μΩ·cm. [3]
- **Theoretical Models:** The temperature dependence of TiSi₂ resistivity is often approximated by the Bloch-Grüneisen theory, which describes the resistivity arising from electron-phonon scattering. [3] However, obtaining exact theoretical resistivity values from first-principles calculations (like Density Functional Theory - DFT) is complex and not widely reported in the literature. These calculations model the electronic band structure and scattering mechanisms to predict transport properties. The available theoretical framework supports the experimentally observed metallic-like behavior of TiSi₂. [3]

Discrepancies between experimental and theoretical values can arise from several factors. In experimental settings, impurities, grain boundaries, film thickness, and defects like stacking faults can significantly increase resistivity compared to the idealized bulk values often predicted by theory. [4]

Data Summary

The following table summarizes the reported experimental resistivity values for the different phases of TiSi₂.

TiSi ₂ Phase	Experimental Resistivity (μΩ·cm)	Measurement Conditions / Notes
C54	12 - 24	Thermally stable, low-resistivity phase.[1]
12 - 20	[2]	
25	For a 30 nm-thick film.[2]	
13 - 20	[3]	
C49	60 - 70	Metastable, high-resistivity phase.[1]
60 - 90	[2]	
C40	~50	Estimated from a 25 nm thick film.[3]
35	For a 20 nm thick initial Ti layer.[3]	

Experimental Protocols

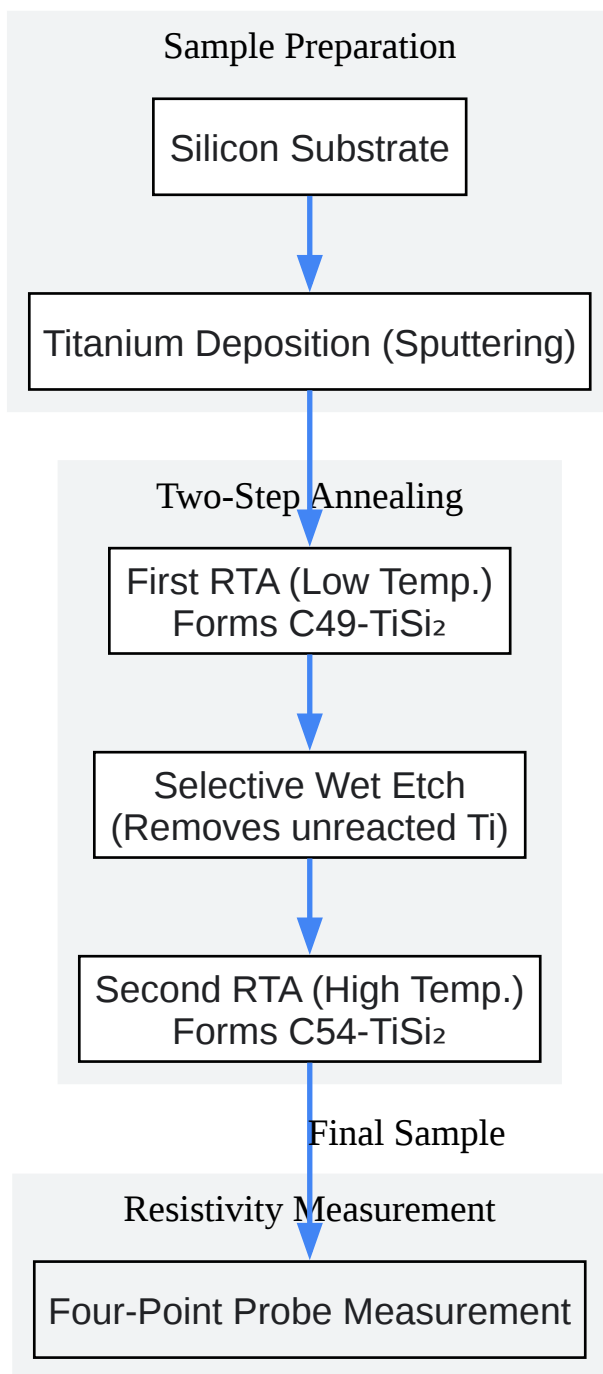
The characterization of TiSi₂ resistivity is predominantly carried out on thin films, which is representative of its application in integrated circuits. The following outlines a typical experimental procedure for forming and measuring the resistivity of TiSi₂ thin films.

Formation of C54-TiSi₂ via Two-Step Annealing

The industry-standard method to form the low-resistivity C54 phase and avoid agglomeration is a two-step rapid thermal annealing (RTA) process.

- **Titanium Deposition:** A thin film of titanium is deposited onto a silicon substrate (either single-crystal or polysilicon) using a technique like sputtering.
- **First Anneal (Low Temperature):** The wafer is subjected to a low-temperature RTA, typically between 450°C and 650°C.[1] This step promotes the reaction between titanium and silicon to form the high-resistivity C49-TiSi₂ phase.

- Selective Etching: A wet chemical etch is used to remove the unreacted titanium from the surface.
- Second Anneal (High Temperature): A second RTA is performed at a higher temperature, generally above 650°C, to induce the phase transformation from the C49 phase to the desired low-resistivity C54 phase.[\[1\]](#)



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Experimental workflow for forming and measuring C54-TiSi₂.

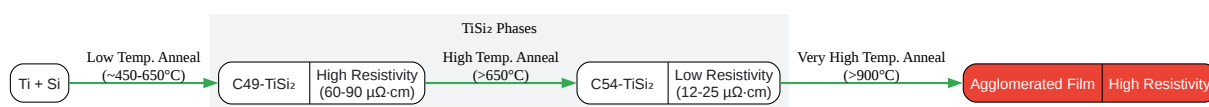
Resistivity Measurement: Four-Point Probe Method

The four-point probe is a standard and highly accurate method for measuring the sheet resistance of thin films, which can then be used to calculate the bulk resistivity.

- **Probe Configuration:** The setup consists of four equally spaced, co-linear probes that are brought into contact with the TiSi₂ film.
- **Current Injection:** A constant DC current is passed through the two outer probes.
- **Voltage Measurement:** The voltage drop across the two inner probes is measured.
- **Calculation:** By using four probes, the measurement is insensitive to the probe contact resistance, which can be a significant source of error in two-probe measurements. The sheet resistance (R_s) is calculated from the measured current (I) and voltage (V). The bulk resistivity (ρ) is then determined by multiplying the sheet resistance by the film thickness (t), i.e., $\rho = R_s \times t$.

Logical Relationship of TiSi₂ Phases and Resistivity

The formation of TiSi₂ and its resulting resistivity is a temperature-dependent process involving distinct phase transformations.



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